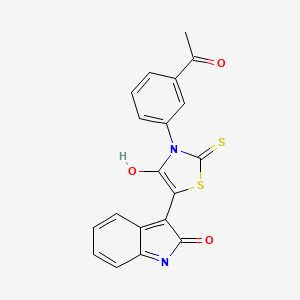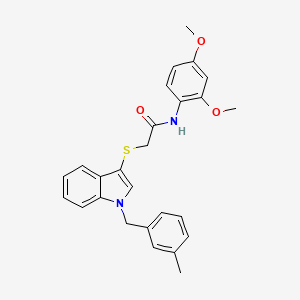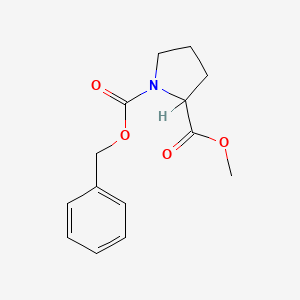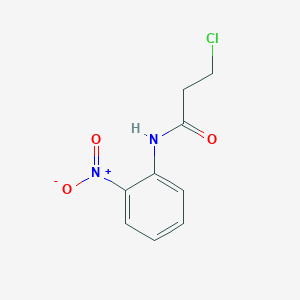
4-Amino-3-fluoro-2-méthoxy-5-nitrobenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate, also known as MAFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MAFM belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Activité Antivirale
Le 4-amino-3-fluoro-2-méthoxy-5-nitrobenzoate de méthyle a été étudié comme un agent antiviral potentiel. Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur efficacité contre différents virus. Par exemple :
- Le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre l’influenza A avec une valeur de CI50 de 7,53 µmol/L .
Propriétés Anti-inflammatoires et Analgésiques
Certains dérivés d’indole, y compris ceux liés à notre composé, ont montré des effets anti-inflammatoires et analgésiques. Par exemple :
- Les composés (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des activités prometteuses .
Matériaux Photochromiques
Les composés photochromiques sont essentiels pour des applications telles que le stockage de données, les capteurs et les commutateurs moléculaires. Bien que non étudié directement pour ce composé, l’échafaudage d’indole suggère des propriétés photoactives potentielles .
Recherche et Développement de Médicaments
Les dérivés d’indole, y compris le this compound, sont précieux dans la découverte de médicaments. Leurs activités biologiques diverses en font des candidats intéressants pour une exploration plus approfondie .
Dérivés Hétéroannelés
La synthèse de dérivés hétéroannelés de l’indole est un domaine de recherche actif. Ces composés peuvent trouver des applications dans le développement de médicaments et dans d’autres domaines .
Autres Applications Potentielles
Bien que non étudié de manière approfondie, l’échafaudage d’indole offre des possibilités passionnantes. Les chercheurs continuent d’explorer son potentiel dans des domaines tels que les activités antimicrobiennes, antituberculeuses et antimalariennes .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in such reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level.
Action Environment
The action of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, room temperature conditions for optimal stability . Furthermore, the efficiency of its potential involvement in Suzuki–Miyaura cross-coupling reactions could be affected by factors such as the presence of a palladium catalyst, the type of organoboron reagent used, and the specific reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is also highly soluble in organic solvents, which makes it suitable for a range of experimental applications. However, Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation under certain conditions. Additionally, Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate has a relatively short half-life, which may limit its usefulness for certain experimental applications.
Orientations Futures
There are several future directions for the study of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate. One possible direction is the development of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate-based fluorescent probes for the detection of reactive oxygen species in living cells. Another direction is the investigation of the potential use of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate as a lead compound for the development of novel anti-inflammatory and analgesic drugs. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate and its potential applications in cancer therapy.
Méthodes De Synthèse
Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate can be synthesized using a multistep process that involves the reaction of 4-nitro-3-fluoro-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with methylamine and sodium hydride. The final product is obtained by the reaction of the intermediate product with methyl iodide. The synthesis of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Propriétés
IUPAC Name |
methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5/c1-16-8-4(9(13)17-2)3-5(12(14)15)7(11)6(8)10/h3H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYXGMYEBBZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)OC)[N+](=O)[O-])N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)
![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)


![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)


![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)


